DL-Phenylalanine hydroxamate is synthesized from DL-phenylalanine, which is naturally occurring in proteins. The classification of this compound falls under the category of hydroxamic acids, which are characterized by the presence of the hydroxamic functional group (-C(=O)N-OH). Hydroxamic acids are often utilized in medicinal chemistry for their biological activity against various targets, including enzymes involved in cancer progression and inflammation.
The synthesis of DL-Phenylalanine hydroxamate typically involves the reaction of DL-phenylalanine with hydroxylamine or its derivatives. Various methods have been reported for synthesizing hydroxamic acids:
DL-Phenylalanine hydroxamate can participate in various chemical reactions due to its functional groups:
The mechanism of action for DL-Phenylalanine hydroxamate primarily involves its role as an enzyme inhibitor:
DL-Phenylalanine hydroxamate exhibits several notable physical and chemical properties:
DL-Phenylalanine hydroxamate has several promising applications in scientific research:
Hydroxamic acids (–CONHOH) emerged as biologically relevant scaffolds in the 1960s with the discovery of natural siderophores like desferrioxamine. Their innate metal-chelating capability, driven by the bidentate oxygen/nitrogen coordination system, positioned them as privileged pharmacophores for metalloenzyme modulation. Early therapeutic applications focused on iron chelation therapies, but the 1990s witnessed a paradigm shift with the rational design of histone deacetylase (HDAC) inhibitors like vorinostat. This transition capitalized on the ability of hydroxamates to coordinate active-site zinc ions in Zn²⁺-dependent hydrolases [5]. Structural biology advances revealed that hydroxamic acids form stable pentagonal planar complexes with transition metals, enabling sub-micromolar inhibition of diverse metalloenzymes. The subsequent decades saw deliberate exploration of hybrid scaffolds, merging hydroxamate warheads with amino acid backbones to enhance target selectivity and physicochemical properties [5]. This evolutionary trajectory established hydroxamates as versatile tools for addressing metalloenzyme-driven pathologies, from oncology to infectious diseases.
DL-Phenylalanine hydroxamate (C₉H₁₂N₂O₂, MW 180.2 g/mol) exemplifies fragment-based lead discovery (FBLD) principles applied to antimicrobial development. With a molecular weight of 180.2 Da and ligand efficiency metrics exceeding 0.3 kcal/mol per heavy atom, it adheres to "Rule of 3" fragment criteria (MW <300, H-bond donors/acceptors ≤3, cLogP ≤3) [6] [9]. Its structural duality—combining phenylalanine’s biomimetic recognition with hydroxamate’s zinc affinity—enables efficient exploration of chemical space. As confirmed by saturation transfer difference NMR (STD-NMR), DL-phenylalanine hydroxamate binds bacterial metalloenzymes like New Delhi metallo-β-lactamase (NDM-1) with millimolar affinity (K_D ≈1–5 mM), serving as a starting point for iterative optimization [6]. Crucially, its racemic nature (DL-configuration) simplifies initial synthetic access (CAS 36207-44-0), though enantiopure forms are pursued for selectivity refinement. This fragment’s "privileged structure" status is evidenced by its integration into hybrid quorum-sensing inhibitors, where fragment linking strategies amplified potency 100-fold against Pseudomonas aeruginosa LasR [2].
Hybridization of DL-phenylalanine hydroxamate leverages synergistic pharmacophoric elements:
Table 1: Selectivity Profiling of Hydroxamate Inhibitors Against Aromatic Amino Acid Hydroxylases
Inhibitor | PAH IC₅₀ (nM) | TH IC₅₀ (nM) | TPH1 IC₅₀ (nM) |
---|---|---|---|
Panobinostat | 18 | 450 | 1960 |
TB57 | 32 | 580 | 2100 |
EG22 | 45 | 620 | 2250 |
This pharmacophore fusion strategy underpins DL-phenylalanine hydroxamate’s utility against antibiotic-resistant pathogens, where metalloenzyme inhibition circumvents conventional resistance mechanisms [2] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: